4-Methylpteridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylpteridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-5-6-7(11-4-10-5)9-3-2-8-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESDBLALURHRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC2=NC=CN=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343419 | |
| Record name | 4-Methylpteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-21-5 | |
| Record name | 4-Methylpteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methylpteridine and Its Derivatives
De Novo Synthesis of the 4-Methylpteridine Ring System
The de novo synthesis of pteridines generally involves the condensation of a suitably substituted pyrimidine (B1678525) or pyrazine (B50134) with a 1,2-dicarbonyl compound or its equivalent. derpharmachemica.comthieme-connect.de This approach allows for the introduction of various substituents onto the pteridine (B1203161) ring system.
Annulation Strategies Utilizing Pyrimidine Precursors
A primary and historically significant method for constructing the pteridine ring system is the Timmins-Taylor synthesis, which utilizes pyrimidine precursors. derpharmachemica.comthieme-connect.de This strategy typically involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. For the specific synthesis of this compound, a 4,5-diaminopyrimidine can be reacted with a methyl-containing dicarbonyl species.
One of the most common approaches involves the reaction of 4,5-diaminopyrimidines with α,β-dicarbonyl compounds. derpharmachemica.com For instance, the condensation of 2,4,5,6-tetraaminopyrimidine (B94255) with dihydroxyacetone in the presence of air and water at a controlled pH of 5.5 ± 0.2 has been utilized to prepare 2,4-diamino-6-hydroxymethylpteridine, an intermediate in the synthesis of other pteridine derivatives. google.com The pH is critical in this reaction to minimize the formation of the isomeric 7-hydroxymethylpteridine. google.com
Another variation involves the use of 5-nitrosopyrimidines. For example, 2,4-diamino-5-nitrosopyrimidine-6-one can be condensed with aldehydes and ketones to yield pteridine derivatives. derpharmachemica.com Similarly, 4,6-diamino-5-nitroso-2-phenylpyrimidine reacts with active methylene (B1212753) compounds to form various pteridines depending on the reaction conditions. derpharmachemica.com
| Precursor 1 | Precursor 2 | Product | Reference |
| 4,5-Diaminopyrimidine | 1,2-Dicarbonyl compound | Pteridine derivative | derpharmachemica.comthieme-connect.de |
| 2,4,5,6-Tetraaminopyrimidine | Dihydroxyacetone | 2,4-Diamino-6-hydroxymethylpteridine | google.com |
| 2,4-Diamino-5-nitrosopyrimidine-6-one | Aldehyde/Ketone | Pteridine derivative | derpharmachemica.com |
| 4,6-Diamino-5-nitroso-2-phenylpyrimidine | Active methylene compound | Pteridine derivative | derpharmachemica.com |
| 5-Amino-6-(substituted amino)-2,4-dithiouracils | Diacetyl | 6,7,8-Trisubstituted 2,4-dithiolumazines | researchgate.net |
Annulation Strategies Utilizing Pyrazine Precursors
While less common than the pyrimidine-based routes, the synthesis of pteridines can also be achieved starting from pyrazine precursors. This approach involves building the pyrimidine ring onto a pre-existing pyrazine moiety. For instance, 1,3-dimethyl-4-iminopteridin-2-one and related derivatives have been synthesized from diaminomaleonitrile (B72808) (DAMN) via a pyrazine-2,3-dicarbonitrile (B77751) intermediate. The process involves the condensation of DAMN with glyoxal, followed by nucleophilic substitution on the resulting pyrazine-2,3-dicarbonitrile. researchgate.net
Condensation Reactions in this compound Synthesis
Condensation reactions are fundamental to the synthesis of the this compound core. The Isay reaction, a classic method, involves the condensation of a 4,5-diaminopyrimidine with a dicarbonyl compound. derpharmachemica.com For example, the reaction of 4,5-diamino-pyrimidine-2,6-dione with a dicarbonyl compound is a well-established route to pteridine derivatives. derpharmachemica.com
Self-condensation reactions of methylpteridines have also been observed. For instance, treatment of 6,7-dimethylpteridine with aqueous alkali or aliphatic amines can lead to the formation of more complex pteridine structures through the reactivity of the methyl groups. rsc.org
Regioselective Functionalization and Derivatization Strategies for this compound
Once the this compound core is formed, further modifications can be introduced through regioselective functionalization and derivatization reactions. These strategies are crucial for accessing a wider range of pteridine-based compounds with diverse properties.
Introduction of Methyl and Other Alkyl Substituents
The introduction of additional methyl or other alkyl groups onto the this compound ring can be achieved through various methods. One approach is through the self-condensation of methylpteridines, where a methyl group on one pteridine molecule reacts with another. rsc.org For example, this compound can react with ethyl acetoacetate (B1235776) to yield a derivative of ethyl 5,5a,8a,9-tetrahydro-7-methylfuro[2,3-g]pteridine-8-carboxylate. rsc.org
Direct alkylation can be challenging due to the electron-deficient nature of the pteridine ring system. However, chemical modification of existing substituents, such as methylation or acylation of hydrophilic groups, can be employed to alter the molecule's properties. thieme-connect.de The introduction of complex alkyl substituents can be systematically named by treating the substituent as a separate molecule to define its structure. ucalgary.ca
| Starting Material | Reagent | Product | Reference |
| This compound | Ethyl acetoacetate | Ethyl 5,5a,8a,9-tetrahydro-7-methylfuro[2,3-g]pteridine-8-carboxylate derivative | rsc.org |
| 6,7-Dimethylpteridine | Dimedone | 3,4-Dihydro-2-methyl-4-(4,4-dimethyl-2,6-dioxocyclohexyl)pteridine | rsc.org |
Synthesis of Fused Heterocyclic Systems Containing a this compound Core
The this compound core can serve as a scaffold for the construction of more complex, fused heterocyclic systems. These reactions often involve the reactivity of the pyrazine portion of the pteridine ring. For example, malononitrile (B47326) reacts with this compound to give 8-methyl-6-amino-pyrido[2,3-b]pyrazine-7-carbonitrile. rsc.org Similarly, reactions with other nucleophiles can lead to the formation of new heterocyclic rings fused to the pteridine system. researchgate.net
The synthesis of fused systems can also be approached by starting with precursors that already contain a fused ring. For instance, the synthesis of pteridines fused to other heterocycles has been reviewed, with data organized by the type of fused ring. researchgate.net The use of heteroaromatic amino acids like histidine and tryptophan can also lead to the formation of fused heterocyclic scaffolds. mdpi.com
| Starting Material | Reagent | Product | Reference |
| This compound | Malononitrile | 8-Methyl-6-amino-pyrido[2,3-b]pyrazine-7-carbonitrile | rsc.org |
| This compound | Benzylamine (B48309) | 6,7-Bis(benzylamino)-5,6,7,8-tetrahydro-4-methylpteridine | rsc.org |
Advanced Synthetic Protocols and Yield Optimization for this compound Preparation
The efficient synthesis of pteridine derivatives is often challenged by factors such as the formation of regioisomers and low yields. Advanced synthetic protocols and meticulous optimization of reaction conditions are crucial to overcome these hurdles. Key strategies include precise control of reaction parameters and the application of modern synthetic techniques like microwave-assisted synthesis.
One of the most critical factors in pteridine synthesis is pH control. mdpi.com In condensation reactions, such as those between a diaminopyrimidine and a dicarbonyl compound, the pH of the reaction medium can dictate the regioselectivity of the product. nih.gov For instance, in the synthesis of hydroxymethylpteridine isomers, adjusting the pH to a specific range (e.g., 2.5 to 5.4) can dramatically favor the formation of the desired 6-hydroxymethylpteridine over the 7-hydroxymethyl isomer, achieving ratios as high as 20:1. google.com This level of control is essential for minimizing difficult purification steps and maximizing the yield of the target molecule. google.comgoogle.com Similarly, the nucleophilicity of the reacting amino groups on the pyrimidine ring is influenced by pH; under strongly acidic conditions, the C6 amine's reactivity can be modulated to selectively yield the 7-substituted pterin (B48896). mdpi.com
Another significant advancement in synthetic methodology is the use of microwave irradiation. dntb.gov.ua This technique has been shown to dramatically reduce reaction times and improve yields for various pteridine syntheses. researchgate.netnih.gov In the alkylation of pteridine precursors, a crucial and often slow step, microwave assistance can shorten the reaction duration from days to as little as 20 minutes while also enhancing the yield and purity of the product. researchgate.net Microwave-assisted Gabriel–Isay condensation reactions have also been reported to produce 6-substituted pterins with high regioselectivity and good yields in significantly less time than conventional heating methods. nih.gov
The table below summarizes key strategies for optimizing the synthesis of pteridine derivatives.
| Optimization Strategy | Parameter | Effect on Synthesis | Reference |
| pH Control | Reaction pH (e.g., 2.5-5.4) | Controls regioselectivity, minimizes isomer formation, and increases yield of the desired product. | google.com |
| Microwave Irradiation | Energy Source | Drastically reduces reaction times (from days to minutes) and improves overall yield and product purity. | researchgate.netnih.gov |
| Catalyst/Reagent Choice | Buffer System | Elimination of certain buffers (e.g., acetate) can prevent unwanted isomerization and improve yield. | google.com |
| Atmosphere Control | Oxidant | Using pure oxygen instead of air can favor the formation of specific products, such as hydroxymethyl derivatives over methyl derivatives. | google.com |
Design and Synthesis of Novel this compound Analogs
The design and synthesis of novel this compound analogs are driven by the quest for molecules with new or enhanced properties. The strategy typically involves the introduction of various substituents at different positions on the pteridine core. These modifications are achieved through a range of chemical reactions, including condensation, substitution, and cycloaddition.
A primary method for generating pteridine diversity is the condensation of substituted 5,6-diaminopyrimidines with a wide array of 1,2-dicarbonyl compounds like diketones, ketoaldehydes, and their esters. orientjchem.orgmdpi.com This approach, known as the Gabriel-Isay condensation, allows for the introduction of different groups at the 6- and 7-positions of the pteridine ring. mdpi.com Another regioselective method is the Timmis reaction, which involves condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, avoiding the isomer formation issues that can plague other methods. mdpi.comnih.gov
Further functionalization can be achieved through substitution reactions on the pteridine ring. For example, 4-chloropteridine (B1599579) can react regioselectively with amines to produce 4-amino-substituted pteridines. nih.gov Similarly, 4-methylthiopteridine (B8733488) can undergo thermal condensation with amines, such as furfurylamine (B118560) and benzylamine, to yield the corresponding 4-(substituted)aminopteridines. cdnsciencepub.com Nucleophilic substitution using a Grignard reagent, followed by oxidation, has been used to create new carbon-carbon bonds, specifically at the C-7 position of the pyrazine ring. orientjchem.org
More advanced and novel approaches include cycloaddition reactions. univie.ac.at Intramolecular Diels-Alder reactions and 1,3-dipolar cycloadditions provide routes to unique, carbon-substituted pteridine analogs that are not easily accessible through classical condensation methods. mdpi.comrsc.org These reactions expand the structural diversity of pteridine derivatives, leading to the creation of entirely new chemical entities. For example, researchers have designed and synthesized 4,5-dihydro- mdpi.comgoogle.comCurrent time information in Bangalore, IN.triazolo[4,3-f]pteridine derivatives as novel complex structures. globalresearchonline.net
The table below presents examples of synthetic methods used to create novel pteridine analogs.
| Synthetic Method | Reactants | Product Type | Reference |
| Thermal Condensation | 4-Methylthiopteridine + Amine (e.g., Furfurylamine) | 4-(Substituted)aminopteridine | cdnsciencepub.com |
| Timmis Reaction | 5-Nitroso-6-aminopyrimidine + Active Methylene Compound | Regioselective substituted pteridine | mdpi.comnih.gov |
| Nucleophilic Substitution | 4-Chloropteridine + Amine | 4-Amino-substituted pteridine | nih.gov |
| Diels-Alder Reaction | Pyrazines with alkynylphenyl side-chains | Fused polycyclic pteridine analogs | univie.ac.at |
| 1,3-Dipolar Cycloaddition | Pteridine precursor + Nitrile imines | Pyrazolo[3,4-d]pyridazines (related fused systems) | univie.ac.at |
| Oxidative Aromatization | 3-(Aminomethyl)pyrazin-2-amine + Orthoformates | 6-Substituted pteridine | orientjchem.org |
Chemical Reactivity and Transformation Studies of 4 Methylpteridine
Nucleophilic Addition Reactions of 4-Methylpteridine
The electron-deficient nature of the pteridine (B1203161) ring system makes it susceptible to nucleophilic attack. The addition of nucleophiles can occur at various positions on both the pyrazine (B50134) and pyrimidine (B1678525) rings.
Addition Across Pyrazine Ring Double Bonds (e.g., 5,6- and 7,8-positions)
Nucleophilic addition to the pyrazine ring of pteridines has been observed, particularly in acidic conditions. For instance, 2-(methylthio)pteridine in an acidic solution can form a dihydrate by adding water across the 5,6- and 7,8-double bonds. rsc.org Research has shown that this compound can add nucleophiles in a stepwise manner across the 7,8- and 5,6-double bonds, with the 7,8-position being the initial site of attack. rsc.org In a specific reaction, this compound was found to add two molecules of benzylamine (B48309) across the 5,6- and 7,8-positions to yield 6,7-bis-(benzylamino)-5,6,7,8-tetrahydro-4-methylpteridine. researchgate.netrsc.org
Addition Across Pyrimidine Ring Double Bonds (e.g., 3,4-position)
The 3,4-double bond in the pyrimidine ring of pteridine derivatives is also a site for nucleophilic addition. Covalent hydration across this bond is a known phenomenon. rsc.org Studies on 4,6,7-trimethylpteridine (B560778) and 2,4,6,7-tetramethylpteridine have demonstrated that hydration across the 3,4-bond occurs readily in their cationic forms in aqueous acid, despite the potential steric hindrance from the 4-methyl group. rsc.org While pteridine itself can add ammonia (B1221849) across the 3,4-bond, the presence of a methyl group at the 4-position in this compound can influence this reactivity. wur.nl
Reactivity with Carbon Nucleophiles (e.g., Michael Reagents, Dimedone, Ethyl Acetoacetate (B1235776), Malononitrile)
The reaction of pteridines with carbon nucleophiles, such as Michael reagents, is complex and depends on the specific nucleophile. wur.nl While pteridine-2-thiol (B1628156) readily reacts with reagents like acetylacetone, ethyl acetoacetate, and dimedone to form 3,4-dihydro adducts, this compound-2-thiol does not react with dimedone. rsc.org However, other studies have shown that this compound can react with certain carbon nucleophiles. For example, with ethyl acetoacetate, this compound yields the 4-methyl derivative of ethyl 5,5a,8a,9-tetrahydro-7-methylfuro[2,3-g]pteridine-8-carboxylate. researchgate.netrsc.org In another reaction, this compound reacts with malononitrile (B47326) to produce the 8-methyl derivative of 6-amino-pyrido[2,3-b]pyrazine-7-carbonitrile. researchgate.netrsc.org
| Carbon Nucleophile | Product | Reference |
|---|---|---|
| Ethyl Acetoacetate | 4-methyl derivative of ethyl 5,5a,8a,9-tetrahydro-7-methylfuro[2,3-g]pteridine-8-carboxylate | researchgate.netrsc.org |
| Malononitrile | 8-methyl derivative of 6-amino-pyrido[2,3-b]pyrazine-7-carbonitrile | researchgate.netrsc.org |
Reactivity with Nitrogen Nucleophiles (e.g., Benzylamine)
Nitrogen nucleophiles can also add to the pteridine ring system. wur.nl A notable reaction of this compound involves the addition of two molecules of benzylamine across the 5,6- and 7,8-double bonds of the pyrazine ring. researchgate.netrsc.org This reaction results in the formation of 6,7-bis-(benzylamino)-5,6,7,8-tetrahydro-4-methylpteridine. researchgate.netrsc.org
| Nitrogen Nucleophile | Product | Reference |
|---|---|---|
| Benzylamine | 6,7-bis-(benzylamino)-5,6,7,8-tetrahydro-4-methylpteridine | researchgate.netrsc.org |
Hydration and Dimerization Phenomena of this compound
Pteridines are known to undergo covalent hydration. rsc.orgrsc.orgnih.gov In the case of this compound, it forms a hydrated dimer when treated with hot dilute acid. rsc.orgthieme-connect.de The structure of this dimer has been identified as 5,6,7,8-tetrahydro-6-hydroxy-4-methyl-7-(5,6,7,8-tetrahydro-6,7-dihydroxypteridin-4-ylmethyl)pteridine. rsc.org This dimerization highlights the complex reactivity of this compound in aqueous acidic environments. The formation of such dimers can be influenced by surrounding conditions and may play a role in the biological behavior of pterin (B48896) derivatives. nih.gov
Electrophilic Substitution Reactions on the this compound Scaffold
Electrophilic substitution reactions are characteristic of aromatic compounds. unacademy.com These reactions typically involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. total-synthesis.commasterorganicchemistry.com However, for electron-deficient heterocyclic systems like pteridine, electrophilic substitution at ring carbon atoms is not a common reaction pathway. thieme-connect.de The electron-withdrawing nature of the nitrogen atoms in the pteridine ring deactivates it towards electrophilic attack. Pyrazine itself, a component of the pteridine structure, undergoes electrophilic addition at the nitrogen atoms rather than substitution on the ring. slideshare.net Therefore, direct electrophilic substitution on the carbon atoms of the this compound scaffold is generally not observed.
Oxidative and Reductive Chemistry of this compound
The pteridine nucleus, being π-deficient, is susceptible to both oxidative and reductive transformations. The introduction of a methyl group at the C4 position influences the reactivity of the ring system towards various oxidizing and reducing agents.
Oxidative Chemistry:
The oxidation of pteridine derivatives can be achieved using various reagents, including potassium permanganate (B83412) and hydrogen peroxide. orientjchem.orgtcichemicals.comunacademy.com The position of oxidation is often influenced by the substituents present on the pteridine ring. For instance, enzymatic oxidation provides a regioselective route to hydroxylated products. Rabbit liver aldehyde oxidase can catalyze the oxidation of 2-aminopteridine and 4-aminopteridine to their corresponding 7-hydroxy derivatives. ebi.ac.uk In a related study, 2-amino-4-methylpteridine was found to be oxidized at the 7-position by aldehyde oxidase, though it was not an effective substrate for xanthine (B1682287) oxidase. ebi.ac.uk This enzymatic oxidation results in the formation of 2-amino-7-hydroxy-4-methylpteridine. ebi.ac.uk
In methanogenic bacteria, 7-methyl-substituted pteridines can undergo oxidative degradation. asm.org For example, tetrahydromethanopterin, which contains a 7-methylpterin (B139059) moiety, can be oxidatively cleaved, a process analogous to the degradation of tetrahydrofolic acid. asm.org Alkaline permanganate oxidation is a method used for the degradation and analysis of such pteridines. asm.org
Reductive Chemistry:
Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of the pteridine ring system. masterorganicchemistry.com It acts as a source of hydride ions (H⁻) and is effective in reducing aldehydes and ketones to alcohols. masterorganicchemistry.commoriroku.co.jp In the context of pteridines, NaBH₄ typically reduces the pyrazine ring. For example, pteridine-2-thiol and 2-(methylthio)pteridine are reduced by sodium borohydride to their respective 3,4-dihydro-derivatives. rsc.org However, the presence of a methyl group at the C4 position appears to alter this reactivity, as 4-methyl-2-(methylthio)pteridine was found not to undergo reduction under the same conditions. rsc.org In contrast, some complex derivatives, such as N4-(3-chloro-4-methylphenyl)-N2-methylpteridine-2,4-diamine, can be reduced using agents like sodium borohydride in methanol.
| Substrate | Reagent/Condition | Product(s) | Reaction Type |
|---|---|---|---|
| 2-Amino-4-methylpteridine | Aldehyde Oxidase | 2-Amino-7-hydroxy-4-methylpteridine | Oxidation |
| 4-Methyl-2-(methylthio)pteridine | Sodium Borohydride | No reaction | Reduction |
| N4-(3-chloro-4-methylphenyl)-N2-methylpteridine-2,4-diamine | Sodium Borohydride in Methanol | Reduced pteridine derivative | Reduction |
Rearrangement and Ring Transformation Pathways of this compound Derivatives
The pteridine ring system can undergo significant structural changes, including rearrangements and ring transformations, often initiated by nucleophilic attack. These reactions can lead to the formation of different heterocyclic systems or rearranged pteridine structures.
One notable pathway is the cleavage of the pyrimidine ring in pteridinone derivatives under alkaline conditions. For example, when 4-hydroxy-7-methylpteridine (I) is treated with acrylonitrile (B1666552) in a pyridine-water solution, it can lead to the formation of a cyanoethylated intermediate (II). acs.orgacs.org Under harsher conditions, such as treatment with hot sodium hydroxide, this intermediate undergoes cleavage of the pyrimidine ring. acs.orgacs.org This degradation pathway for 3-substituted 4-pteridinones involves a ring-opening mechanism. acs.org
The pteridine nucleus is also susceptible to addition reactions that can lead to ring transformations. With certain Michael reagents, pteridine derivatives can form fused heterocyclic systems. For instance, this compound reacts with ethyl acetoacetate to yield ethyl 5,5a,8a,9-tetrahydro-7-methylfuro[2,3-g]pteridine-8-carboxylate. researchgate.net This transformation involves the addition of the Michael reagent across the 5,6- and 7,8-bonds of the pyrazine ring, followed by cyclization to form the furo[2,3-g]pteridine structure. researchgate.net
Furthermore, this compound can react with benzylamine, where two molecules of the amine add across the 5,6- and 7,8-double bonds of the pyrazine ring. researchgate.net This results in the formation of 6,7-bis(benzylamino)-5,6,7,8-tetrahydro-4-methylpteridine, demonstrating the susceptibility of the pyrazine portion of the ring to nucleophilic addition leading to a saturated derivative. researchgate.net In some cases, ring contraction of the pteridine system to a purine (B94841) derivative can occur, although this is more common under specific conditions like the presence of potassium amide in liquid ammonia. wur.nl
| Substrate | Reagent/Condition | Product(s) | Transformation Type |
|---|---|---|---|
| 3-(2-Cyanoethyl)-7-methyl-4(3H)-pteridinone | Hot 1N Sodium Hydroxide | Ring-opened pyrazine derivatives | Ring Cleavage |
| This compound | Ethyl acetoacetate | Ethyl 5,5a,8a,9-tetrahydro-7-methylfuro[2,3-g]pteridine-8-carboxylate | Ring Transformation (Addition/Cyclization) |
| This compound | Benzylamine | 6,7-Bis(benzylamino)-5,6,7,8-tetrahydro-4-methylpteridine | Addition to Pyrazine Ring |
Spectroscopic and Structural Characterization of 4 Methylpteridine Systems
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in 4-Methylpteridine Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei to provide detailed information about the connectivity and environment of atoms within a molecule. For this compound, NMR spectroscopy, encompassing both one-dimensional (1D) and multi-dimensional (2D and 3D) experiments, is crucial for confirming its structure and investigating its derivatives ijfmr.comkahedu.edu.inemerypharma.comnih.gov.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis of this compound Adducts
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. The chemical shift, multiplicity (splitting pattern), integration (relative number of protons), and coupling constants are key parameters derived from ¹H NMR spectra. For this compound, the methyl group is expected to appear as a singlet or a slightly broadened singlet in the aliphatic region, typically around 2.5 ppm, depending on the specific electronic environment and solvent. The aromatic protons of the pteridine (B1203161) ring system would resonate in the downfield region, with their exact positions and splitting patterns providing information about their relative positions and electronic interactions rsc.orgchemicalbook.comrsc.orgchemicalbook.comresearchgate.netrsc.org. Studies on methylpteridines and their adducts have utilized ¹H NMR to confirm the formation of new bonds and structural modifications rsc.org.
Table 4.1.1: Representative ¹H NMR Chemical Shifts for a Methylpteridine System (Illustrative)
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Expected Integration | Notes |
| Methyl (CH₃) | 2.4 - 2.7 | s | 3H | Attached to the pteridine ring |
| Pteridine Ring H-2 | 8.5 - 9.0 | s | 1H | Aromatic proton |
| Pteridine Ring H-6 | 7.5 - 8.0 | s | 1H | Aromatic proton |
| Pteridine Ring H-7 | 7.0 - 7.5 | s | 1H | Aromatic proton |
| Pteridine Ring H-8 | 8.0 - 8.5 | s | 1H | Aromatic proton |
| Note: Actual values depend on solvent and substituents. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Investigations of this compound Derivatives
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon backbone of a molecule. The chemical shifts of ¹³C nuclei are highly sensitive to their electronic environment, allowing for the identification of different types of carbon atoms, such as aromatic carbons, carbonyl carbons, and aliphatic carbons ijfmr.comrsc.orgmdpi.comspectrabase.comchemicalbook.combhu.ac.inoxinst.com. For this compound, the methyl carbon would be expected in the upfield region (around 15-25 ppm), while the aromatic carbons of the pteridine ring system would resonate in the downfield region (typically 110-160 ppm), with specific shifts indicating their substitution patterns and electronic states mdpi.combhu.ac.inoxinst.com. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in complete structural assignment mdpi.combhu.ac.in.
Table 4.1.2: Representative ¹³C NMR Chemical Shifts for a Methylpteridine System (Illustrative)
| Carbon Type | Expected Chemical Shift (ppm) | Notes |
| Methyl (CH₃) | 15 - 25 | Attached to the pteridine ring |
| C-2 (Pteridine) | 150 - 160 | Aromatic carbon |
| C-4 (Pteridine) | 160 - 170 | Aromatic carbon, potentially with N |
| C-4a (Pteridine) | 140 - 150 | Aromatic carbon |
| C-5 (Pteridine) | 120 - 130 | Aromatic carbon |
| C-6 (Pteridine) | 110 - 120 | Aromatic carbon |
| C-7 (Pteridine) | 130 - 140 | Aromatic carbon |
| C-8 (Pteridine) | 140 - 150 | Aromatic carbon |
| C-8a (Pteridine) | 145 - 155 | Aromatic carbon |
| Note: Actual values depend on solvent and substituents. |
Multi-dimensional NMR Techniques for Complex this compound Structures
For more complex pteridine derivatives or when resolving overlapping signals is necessary, multi-dimensional NMR techniques are indispensable. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) reveal ¹H-¹H coupling correlations, helping to establish connectivity between protons emerypharma.comrsc.orgnews-medical.net. HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Correlation) experiments correlate protons directly bonded to carbons, while HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons to carbons separated by two or three bonds, providing crucial information for assigning quaternary carbons and confirming long-range connectivity emerypharma.commdpi.combhu.ac.innews-medical.netccpn.ac.uk. Three-dimensional (3D) and four-dimensional (4D) NMR experiments are employed for even more complex systems, offering enhanced resolution and enabling the assignment of intricate molecular structures nih.govccpn.ac.uk. These techniques are vital for confirming the precise arrangement of atoms and functional groups in modified this compound systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Research
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds with conjugated π-electron systems, such as the pteridine ring. UV-Vis spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule technologynetworks.comsci-hub.seresearchgate.netresearchgate.net. The pteridine core, with its fused pyrimidine (B1678525) and pyrazine (B50134) rings, possesses an extensive conjugated system that leads to characteristic absorption bands in the UV-Vis spectrum. These absorption maxima (λmax) and their corresponding molar absorptivities (ε) provide information about the electronic structure and can be used to monitor reactions or assess purity ijfmr.comkahedu.edu.inrsc.orgresearchgate.netspiedigitallibrary.org. Changes in substituents or the formation of adducts can lead to shifts in these absorption bands, offering insights into structural modifications rsc.org.
Table 4.2: Typical UV-Vis Absorption Ranges for Pteridine Systems
| Absorption Region | Wavelength Range (nm) | Electronic Transition (Typical) | Notes |
| UV-A | 320 - 400 | π → π* transitions | Often associated with extended conjugation. |
| UV-B/UV-C | 200 - 320 | π → π* and n → π* transitions | Characteristic of aromatic and heteroaromatic systems. |
| Visible | 400 - 700 | Extended π → π* transitions | May occur with specific substituents or complexation. |
| Note: Specific λmax values are highly dependent on the exact structure and solvent. |
Mass Spectrometry (MS) for Structural Elucidation of this compound Compounds
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation patterns currenta.depsu.edumdpi.comnih.gov. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used as "soft" ionization methods, producing intact molecular ions ([M+H]⁺ or [M-H]⁻) with minimal fragmentation, which is ideal for determining the molecular weight ijfmr.comkahedu.edu.inresearchgate.netcurrenta.depsu.edu. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula with high confidence currenta.demdpi.comnih.gov. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions, generating fragment ions whose masses can be analyzed to deduce structural features of the molecule, such as the presence and location of the methyl group or other substituents on the pteridine core currenta.depsu.edumdpi.comnih.gov.
Table 4.3: Key Information from Mass Spectrometry for this compound
| MS Parameter | Information Provided | Relevance to this compound |
| Molecular Ion (M⁺) | Exact mass, enabling molecular formula determination (with HRMS). | Confirms the presence of the this compound structure and its molecular weight. |
| Fragmentation Pattern | Characteristic fragments resulting from bond cleavages. | Helps to identify the location of the methyl group and confirm the pteridine ring structure. |
| Isotope Pattern | Relative abundance of isotopes (e.g., ¹³C, ¹⁵N) aids in formula confirmation. | Supports the proposed elemental composition of this compound. |
Infrared (IR) Spectroscopy for Vibrational Analysis of this compound Systems
Infrared (IR) spectroscopy is used to identify functional groups within a molecule by analyzing its vibrational modes tanta.edu.eglibretexts.orgksu.edu.sa. When IR radiation interacts with a molecule, specific bonds absorb energy at characteristic frequencies, causing them to vibrate (stretch or bend) tanta.edu.eglibretexts.org. For this compound, IR spectroscopy can reveal the presence of key functional groups within the pteridine ring system and the methyl substituent. Expected absorptions include: C-H stretching vibrations for the methyl group (around 2850-2960 cm⁻¹) and aromatic C-H bonds (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the aromatic heterocyclic rings (typically in the 1500-1650 cm⁻¹ region), and C-N stretching vibrations ijfmr.comtanta.edu.egksu.edu.sascirp.orgnih.gov. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern for each molecule, aiding in its identification ijfmr.comlibretexts.org.
Table 4.4: Characteristic IR Absorption Bands for this compound (Illustrative)
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch (Methyl) | 2850 - 2960 | Medium | Aliphatic C-H stretching. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Weak | Aromatic C-H stretching. |
| C=N Stretch | 1600 - 1650 | Medium | Characteristic of heterocyclic rings. |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium | Aromatic ring vibrations. |
| C-N Stretch | 1180 - 1360 | Medium | Bond vibration within the ring. |
| C-H Bend (Methyl) | 1375, 1450 | Medium | Methyl group bending modes. |
| Note: Specific assignments require comparison with known spectra or computational analysis. |
Theoretical and Computational Investigations of 4 Methylpteridine
Quantum Mechanical and Density Functional Theory (DFT) Applications for 4-Methylpteridine Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. For pteridine (B1203161) derivatives, DFT calculations are employed to determine fundamental electronic properties that dictate their behavior. These properties include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for understanding electron transfer processes and predicting chemical reactivity researchgate.netglobalresearchonline.netjapsonline.com. Analysis of molecular orbitals and electron density distributions provides detailed insights into bonding, charge distribution, and the spatial arrangement of electrons within the molecule researchgate.netmdpi.com.
Furthermore, DFT enables the calculation of molecular electrostatic potential (MEP) maps, which visually represent the distribution of positive and negative electrostatic potential across the molecule's surface, thereby identifying potential sites for electrophilic or nucleophilic interactions researchgate.netscirp.org. DFT can also be used to compute vibrational frequencies, aiding in the interpretation of spectroscopic data and confirming molecular geometry researchgate.netmdpi.com. Studies on various pteridine derivatives have leveraged DFT to analyze their electronic properties, including their redox behavior and interactions with metal ions globalresearchonline.netmdpi.commdpi.comresearchgate.net. For instance, DFT calculations have been used to study the one-electron reduction and oxidation processes of pteridine derivatives, accurately reproducing experimentally observed redox strengths mdpi.com. While specific DFT studies focusing exclusively on the electronic structure of this compound were not explicitly detailed in the retrieved literature, the methodologies applied to related pteridine compounds, such as 6-methylpterin, are directly transferable for characterizing its electronic landscape mdpi.com.
Computational Studies of this compound Reactivity and Reaction Mechanisms
Computational methods, particularly DFT, are indispensable for elucidating the reactivity and reaction mechanisms of chemical compounds. For pteridine derivatives, DFT has been extensively used to understand their chemical behavior and to map out reaction pathways. These studies often focus on the redox properties of pteridines, analyzing one-electron transfer processes and potential reaction mechanisms mdpi.comresearchgate.net. DFT calculations allow researchers to predict how pteridine molecules might participate in catalytic cycles or undergo specific chemical transformations.
For example, DFT has been employed to investigate the stability and reactivity of various pteridine derivatives, including the prediction of reaction mechanisms for alkylated pterins scirp.orgconicet.gov.ar. By calculating key parameters derived from frontier molecular orbitals, such as the HOMO-LUMO energy gap, chemical hardness, and softness, researchers can assess the intrinsic reactivity of pteridine scaffolds and identify preferred sites for chemical reactions researchgate.netscirp.org. While specific detailed studies on the reaction mechanisms of this compound itself were not found in the provided search results, the established DFT approaches for pteridine reactivity provide a strong foundation for understanding its potential chemical transformations and stability.
Molecular Modeling and Docking Studies of this compound Interactions with Biological Targets
Molecular modeling and docking studies are critical tools in rational drug design, enabling the prediction of how small molecules bind to biological targets like enzymes and receptors. This process is vital for identifying potential therapeutic agents. Pteridine derivatives have been a significant focus of such investigations, particularly concerning enzymes involved in crucial metabolic pathways.
A prominent target for pteridine-based drug discovery is pteridine reductase 1 (PTR1), an enzyme essential for the survival of parasites like Leishmania and Trypanosoma mdpi.comnih.govnih.govresearchgate.netacs.orgacs.orgnih.govnih.govacs.org. Molecular docking simulations are routinely used to predict the binding affinity of potential PTR1 inhibitors to its active site, often quantified by docking scores expressed in kilocalories per mole (kcal/mol) japsonline.commdpi.comnih.govresearchgate.netnih.gov. Studies have reported docking scores for various pteridine derivatives against PTR1, with values frequently falling within the range of -6.2 to -9.8 kcal/mol, and some compounds demonstrating affinities comparable to or exceeding those of known inhibitors like methotrexate (B535133) japsonline.commdpi.comnih.govresearchgate.net. These analyses also delve into specific interactions, such as hydrogen bonding and hydrophobic contacts, between the ligand and critical amino acid residues within the enzyme's active site, including Tyr194, Asp181, Phe113, Arg17, and Ser111 japsonline.commdpi.comnih.govresearchgate.netnih.gov. Molecular dynamics (MD) simulations are frequently employed to further assess the stability of these protein-ligand complexes over time mdpi.comnih.govresearchgate.net.
Beyond PTR1, pteridine derivatives have also been explored for their interactions with other biological targets relevant to cancer therapy, such as carbonic anhydrase IX (CA IX), PI3K, and mTOR ijfmr.comresearchgate.netmdpi.com. Although specific docking studies directly involving this compound were not detailed in the retrieved literature, the established methodologies applied to other pteridine scaffolds are directly applicable for predicting its potential interactions with various biological targets.
| Compound/Ligand | Target Enzyme | Docking Score (kcal/mol) | Reference |
| Methotrexate | PTR1 | -9.5 | mdpi.com |
| Jatrorrhizine | PTR1 | -9.0 | mdpi.com |
| Hardwickiic acid | PTR1 | -8.1 | mdpi.com |
| Columbamine | PTR1 | -8.6 | mdpi.com |
| Pyrimethamine | PTR1 | -7.3 | mdpi.com |
| Anonaine | PTR1 | -6.2 to -9.8 | nih.gov |
| Chimanine D | PTR1 | -6.2 to -9.8 | nih.gov |
| Corynantheine | PTR1 | -6.2 to -9.8 | nih.gov |
| Grifolin | PTR1 | -6.2 to -9.8 | nih.gov |
| Licochalcone A | PTR1 | -6.2 to -9.8 | nih.gov |
| Piperogalin | PTR1 | -6.2 to -9.8 | nih.gov |
| Xylopine | PTR1 | -6.2 to -9.8 | nih.gov |
| Compound 18d | Soybean LOX | -8.5 | nih.gov |
Chemoinformatic Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational disciplines that establish correlations between a molecule's chemical structure and its observed biological activity. These approaches are instrumental in deciphering structure-activity relationships (SAR) and guiding the design of novel compounds with enhanced efficacy and specificity. For pteridine derivatives, QSAR has been widely applied to develop predictive models for a range of biological activities.
Studies have utilized various 2D and 3D-QSAR techniques, including Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Index Analysis (CoMSIA), and Hologram Quantitative Structure-Activity Relationship (HQSAR), to build robust models for pteridine-based inhibitors. For instance, QSAR models have been developed for 4,5-dihydro- researchgate.netmdpi.comnih.govtriazolo[4,3-f]pteridine derivatives acting as BRD4 inhibitors, achieving significant predictive power with cross-validated R² (q²) values ranging from 0.574 to 0.759 and external predictive R² (pred_r²) values from 0.602 to 0.750 globalresearchonline.netnih.gov. Similarly, QSAR models have been applied to study inhibitors of dihydrofolate reductase (DHFR) researchgate.net and to predict the singlet oxygen quantum yield of pteridine photosensitizers researchgate.net. These models rely on various molecular descriptors derived from the chemical structure to predict biological activity, thereby identifying key structural features that contribute to potency and selectivity. While specific QSAR studies focused directly on this compound were not identified, the established QSAR methodologies applied to other pteridine analogs provide a strong foundation for future investigations.
| QSAR Model Type | Target Activity | q² (cv) | rncv² | pred_r² (test set) | Reference |
| CoMFA | BRD4 inhibition | 0.574 | 0.947 | 0.602 | globalresearchonline.netnih.gov |
| CoMSIA | BRD4 inhibition | 0.622 | 0.916 | 0.624 | globalresearchonline.netnih.gov |
| Topomer CoMFA | BRD4 inhibition | 0.691 | 0.912 | 0.671 | globalresearchonline.netnih.gov |
| HQSAR | BRD4 inhibition | 0.759 | 0.963 | 0.750 | globalresearchonline.netnih.gov |
| QSPR (HOMO Energy) | Singlet oxygen quantum yield | 0.881 | N/A | 0.873 | researchgate.net |
| QSPR (Electroneg.) | Singlet oxygen quantum yield | 0.840 | N/A | N/A | researchgate.net |
| mt-QSAR-MLP | Multi-target protein inhibition (parasites) | N/A | N/A | 0.796 (test set) | frontiersin.orgnih.gov |
In Silico Screening and Rational Design of Novel this compound Scaffolds
In silico screening, commonly referred to as virtual screening, is a computational technique employed to rapidly examine extensive databases of chemical compounds, identifying potential drug candidates that are likely to interact with a specific biological target. This process is often coupled with rational design, where identified lead compounds undergo systematic modifications to optimize their properties, such as potency, selectivity, and pharmacokinetic profiles. Pteridine scaffolds have been a significant focus of such computational efforts, particularly in the quest for inhibitors of enzymes like pteridine reductase 1 (PTR1), which is crucial for parasitic infections nih.govacs.orgnih.govnih.govacs.org.
Virtual screening campaigns have successfully identified novel chemical series, including aminobenzothiazole and aminobenzimidazole derivatives, as effective PTR1 inhibitors acs.orgnih.gov. Subsequent rational design principles, often guided by QSAR models or structural data obtained from molecular docking and crystallography, are applied to these identified scaffolds to generate compounds with improved potency and selectivity acs.orgacs.orgnih.govdokumen.pubnih.govnih.gov. For instance, modifications based on observed binding modes have led to the development of selective PTR1 inhibitors exhibiting low nanomolar potency acs.orgnih.gov. Similarly, rational design strategies have been utilized to discover novel scaffolds targeting dihydrofolate reductase (DHFR) nih.gov. Although specific examples of in silico screening or rational design directly targeting this compound were not found in the retrieved literature, these computational methodologies are standard practices for exploring chemical space and designing novel pteridine-based therapeutics.
Compound List:
this compound
Pteridine
Pterins
Isoxanthopterin
Lumazines
Tetrahydrobiopterin (B1682763) (H4Bip)
Dihydropterins (H2pterins)
Pteridine-2,4-dione
6-Methylpterin
Folic acid
Riboflavin
Methotrexate
Triamterene
Pteridine reductase 1 (PTR1)
Dihydrofolate reductase (DHFR)
BRD4
PLK1
EGFR
CA IX (Carbonic Anhydrase IX)
PI3K
mTOR
Riluzole
Ononetin
Pyrimethamine
Jatrorrhizine
Hardwickiic acid
Columbamine
Anonaine
Chimanine D
Corynantheine
Grifolin
Licochalcone A
Piperogalin
Xylopine
Benzimidazole derivatives
Benzothiazole derivatives
Aminobenzimidazole
Aminobenzothiazole
Chroman-4-one derivatives
Coumarin-1,2,3-triazoles
Purine (B94841) derivatives
Advanced Research Avenues and Future Directions in 4 Methylpteridine Chemistry
Development of Novel Synthetic Methodologies for Complex 4-Methylpteridine Architectures
The synthesis of the pteridine (B1203161) core has traditionally been achieved through condensation reactions, such as the Timmis, Gabriel–Isay, and Polonovski–Boon methods, which involve cyclizing substituted pyrimidine (B1678525) or pyrazine (B50134) precursors. nih.gov While effective for creating basic pteridine structures, these methods can lack the regioselectivity required for producing more complex, substituted derivatives. researchgate.net The future of this compound synthesis lies in the development of more sophisticated and modular strategies that allow for precise control over the molecular architecture.
A significant research avenue is the application of modern metal-catalyzed cross-coupling reactions. mdpi.com Techniques like the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between a terminal alkyne and a halide, have already been used to modify the C6 position of the pterin (B48896) core. nih.gov Future work will likely focus on expanding the portfolio of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to functionalize various positions on the this compound ring with a wide array of substituents. The development of novel catalysts and ligand systems will be crucial for achieving high efficiency and selectivity in these transformations. mdpi.com
Furthermore, there is a growing interest in biocatalytic methods. news-medical.net Employing enzymes to perform specific synthetic steps could offer unparalleled stereoselectivity and milder reaction conditions, reducing the environmental impact of chemical synthesis. news-medical.net The goal is to create a synthetic "toolbox" that enables the construction of complex this compound-based molecules with tailored properties, analogous to the modular approaches that have revolutionized the synthesis of other heterocyclic frameworks. news-medical.net
| Synthetic Approach | Description | Potential Advantages for this compound Synthesis |
| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, and Sonogashira that use a metal catalyst (e.g., Palladium, Copper) to form new C-C or C-N bonds. nih.govmdpi.com | High modularity, ability to introduce diverse functional groups at specific positions. |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. | Increased atom economy, streamlined synthetic routes. |
| Biocatalysis | Use of enzymes to catalyze specific chemical transformations. news-medical.net | High stereoselectivity, mild and environmentally friendly reaction conditions. news-medical.net |
| Flow Chemistry | Performing reactions in a continuous-flow reactor instead of a batch process. | Improved reaction control, safety, and scalability; potential for rapid optimization. |
Exploration of Uncharted Reactivity Profiles of this compound and its Derivatives
The known reactivity of pteridines is largely centered on the redox chemistry of their hydrogenated forms (dihydropteridines and tetrahydropteridines) and substitutions at the pyrazine ring. nih.gov However, the full reactive potential of the aromatic this compound core remains underexplored. Future research will focus on uncovering novel transformations that can be used to further diversify its chemical structure.
One promising area is the selective functionalization of the methyl group at the C4 position. While this group is relatively inert, modern synthetic methods could enable its transformation into a variety of other functional groups, such as hydroxymethyl, carboxyl, or aminomethyl moieties. This would open up new avenues for creating derivatives with unique biological or material properties.
Another frontier is the exploration of photochemical reactions involving this compound. Pterins are known to be photoactive, capable of generating singlet oxygen. nih.gov Investigating the photo-reactivity of this compound could lead to its application in photodynamic therapy or as a photocatalyst in organic synthesis. The study of its excited-state properties and its participation in photoinduced electron transfer processes represents a rich area for future inquiry. nih.gov
Integration of Advanced Spectroscopic Techniques for Real-time Monitoring of this compound Reactions
The optimization of synthetic routes and the study of reaction mechanisms for this compound can be greatly accelerated by the use of Process Analytical Technology (PAT). polito.it Integrating advanced spectroscopic techniques for real-time, in-situ monitoring provides a continuous stream of data on reactant consumption, intermediate formation, and product yield without disrupting the reaction. mdpi.commdpi.com
Techniques such as Near-Infrared (NIR), Raman, and UV-Visible spectroscopy are particularly well-suited for this purpose. mdpi.comspectroscopyonline.com These non-invasive methods can be implemented using fiber-optic probes inserted directly into the reaction vessel, offering a window into the chemical changes as they occur. researchgate.net For instance, in-situ FT-IR spectroscopy has been used to investigate reaction mechanisms by observing the formation and consumption of intermediate species on a catalyst's surface. mdpi.com The application of such techniques to this compound synthesis would allow for a more profound understanding of reaction kinetics and pathways, facilitating rapid optimization and scale-up. polito.it
| Spectroscopic Technique | Information Provided | Advantages for Real-time Monitoring | Limitations |
| UV-Visible (UV-Vis) Spectroscopy | Concentration of chromophoric species. longdom.org | Simple, cost-effective, good for monitoring conjugated systems. mdpi.com | Lacks detailed structural information, susceptible to overlapping signals. mdpi.com |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. longdom.org | Provides structural detail, non-invasive, can detect different metabolites. mdpi.com | Water can be a strong interferent, complex spectra. mdpi.com |
| Raman Spectroscopy | Vibrational modes of molecules, complementary to IR. spectroscopyonline.com | Less interference from water, can be used for aqueous systems, provides a chemical fingerprint. | Weaker signal than fluorescence, potential for fluorescence interference. |
| Fluorescence Spectroscopy | Concentration of fluorescent species. researchgate.net | Extremely sensitive, can be highly specific. | Only applicable to fluorescent molecules or reactions that produce them. |
Multiscale Computational Modeling of this compound Biological Interactions and Dynamics
Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules like this compound at an atomic level. nih.gov Multiscale modeling, which combines different levels of theoretical accuracy and computational cost, is a particularly promising avenue for studying the complex interactions between this compound derivatives and their biological targets, such as enzymes. nih.govdiva-portal.org
At the most detailed level, quantum mechanics (QM) can be used to model the electronic structure of the molecule, providing insights into its reactivity and spectroscopic properties. nih.gov For larger systems, such as a this compound derivative docked into the active site of a protein, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is often employed. frontiersin.org In this method, the ligand and the immediate active site residues are treated with QM, while the rest of the protein and solvent are modeled using the less computationally intensive molecular mechanics (MM) force fields. frontiersin.org
Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the this compound-protein complex over time, revealing how the ligand binds, the conformational changes that occur upon binding, and the stability of the interaction. nih.govresearchgate.net These simulations can span from nanoseconds to microseconds, providing a detailed picture of the molecular recognition process. riken.jp Such computational studies are invaluable for rational drug design, helping to predict the binding affinity of novel derivatives and guide synthetic efforts toward more potent and selective compounds. nih.gov
| Modeling Technique | Level of Detail | Typical Application for this compound |
| Quantum Mechanics (QM) | Electronic Structure | Calculating reaction energies, predicting spectroscopic properties, studying reaction mechanisms. nih.gov |
| Molecular Mechanics (MM) | Atomic (classical) | Simulating large systems like proteins and membranes, energy minimization of structures. |
| QM/MM | Hybrid (Electronic/Atomic) | Modeling enzymatic reactions where this compound is a substrate or inhibitor, studying binding modes in high detail. frontiersin.org |
| Molecular Dynamics (MD) | Atomic motion over time | Simulating the binding process of this compound to a biological target, assessing conformational stability of the complex. nih.govmdpi.com |
Investigation of Pteridine-Mediated Cellular Processes Beyond Established Pathways
Pteridines are well-known for their roles as enzyme cofactors (e.g., tetrahydrobiopterin) and as metabolic precursors (e.g., in folate synthesis). researchgate.net Defects in pteridine metabolism have been linked to a variety of diseases, and pteridines are recognized as important biomarkers for conditions related to immune system activation and oxidative stress. nih.govnih.gov However, the full spectrum of their biological activities is likely not yet fully understood.
Future research will aim to uncover novel cellular roles for pteridines like this compound. This involves exploring whether they participate in less-characterized signaling pathways or have regulatory functions that are independent of their classic cofactor roles. For example, studies have begun to investigate how pteridine metabolism is disrupted in cancer cells, suggesting that these molecules may play a role in tumor progression. nih.gov Further work could elucidate the specific molecular mechanisms involved, potentially identifying new targets for therapeutic intervention. nih.gov Investigating the downstream metabolic products of pteridines and their interactions with cellular machinery may reveal previously unknown biological functions. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methylpteridine, and how can purity be optimized?
- Methodology :
- Synthesis : Use cyclocondensation reactions between pyrazine derivatives and methyl-substituted precursors. Reflux in polar aprotic solvents (e.g., DMF) under nitrogen to prevent oxidation .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol. Monitor purity via TLC (Rf ~0.3–0.5) .
- Characterization : Confirm structure using -NMR (δ 8.5–9.0 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS). Elemental analysis should match theoretical values (C: 57.53%, H: 4.14%, N: 38.33%) .
Q. What physicochemical properties of this compound are critical for experimental design?
- Key Properties :
- Solubility : 47.62 g/L in water at 20°C, making aqueous solubility a key factor in biological assays .
- Thermal Stability : Melting point (151°C) indicates suitability for reactions below 150°C. Differential scanning calorimetry (DSC) can confirm decomposition thresholds .
- Application : Adjust solvent systems (e.g., DMSO for stock solutions) to avoid precipitation in cell-based studies.
Q. How should researchers validate the identity of this compound in novel synthetic pathways?
- Protocol :
- Spectroscopic Analysis : Compare IR spectra (C=N stretch at ~1600 cm) and UV-Vis profiles (λmax ~260 nm) with literature data.
- Chromatography : Use HPLC with a C18 column (retention time ~5–7 min) and cross-reference with authentic samples .
- Reproducibility : Document reaction conditions (e.g., molar ratios, catalyst loading) to enable replication .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?
- Approach :
- Meta-Analysis : Systematically compare studies for variables like assay type (e.g., enzyme inhibition vs. cell viability), solvent effects, and purity thresholds .
- Dose-Response Validation : Re-test disputed compounds under standardized conditions (e.g., fixed pH, temperature) with orthogonal assays (e.g., SPR for binding affinity) .
- Statistical Rigor : Apply ANOVA to assess inter-study variability and identify outliers .
Q. What computational methods are suitable for predicting this compound’s reactivity in catalytic systems?
- Framework :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict electrophilic/nucleophilic sites.
- MD Simulations : Model solvent interactions (e.g., water vs. toluene) to assess reaction kinetics .
- Validation : Cross-check predicted -NMR shifts with experimental data (±2 ppm tolerance) .
Q. How can solubility limitations of this compound in non-polar solvents be overcome for organometallic studies?
- Strategies :
- Co-Solvent Systems : Use THF/water mixtures (4:1 v/v) to enhance solubility.
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via nucleophilic substitution, followed by LC-MS monitoring .
- Surfactant Use : Test non-ionic surfactants (e.g., Tween-20) to stabilize colloidal dispersions .
Q. What gaps exist in the literature on this compound’s role in pteridine-dependent enzymatic pathways?
- Identified Gaps :
- Mechanistic Clarity : Few studies explore its interaction with dihydrofolate reductase (DHFR) isoforms.
- In Vivo Data : Limited pharmacokinetic profiles (e.g., bioavailability, half-life) in mammalian models .
- Recommendations : Prioritize isotope-labeling (e.g., ) for metabolic tracing and CRISPR-edited cell lines for target validation .
Methodological Best Practices
- Data Reporting : Include raw spectra and chromatograms in supplementary materials, formatted as .cif or .txt files .
- Ethical Replication : Cite prior synthetic protocols verbatim and disclose modifications (e.g., altered stoichiometry) .
- Collaborative Tools : Use platforms like SciFinder for real-time literature updates and ChemDraw for structure standardization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
